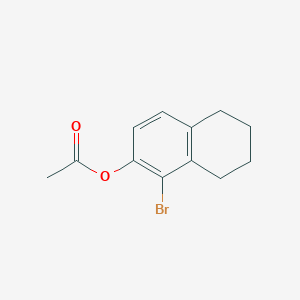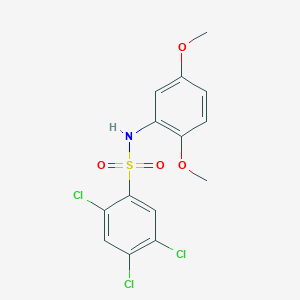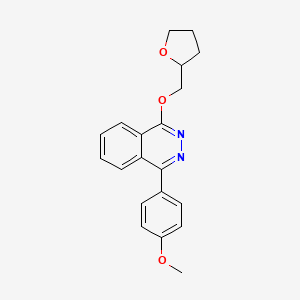
1-(4-methoxyphenyl)-4-(tetrahydro-2-furanylmethoxy)phthalazine
Vue d'ensemble
Description
1-(4-methoxyphenyl)-4-(tetrahydro-2-furanylmethoxy)phthalazine, also known as PFTM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 1-(4-methoxyphenyl)-4-(tetrahydro-2-furanylmethoxy)phthalazine is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 1-(4-methoxyphenyl)-4-(tetrahydro-2-furanylmethoxy)phthalazine has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. In cardiovascular research, 1-(4-methoxyphenyl)-4-(tetrahydro-2-furanylmethoxy)phthalazine has been found to activate the endothelial nitric oxide synthase (eNOS) pathway, leading to increased production of nitric oxide, a vasodilator. In neurodegenerative disorder research, 1-(4-methoxyphenyl)-4-(tetrahydro-2-furanylmethoxy)phthalazine has been shown to have antioxidant and anti-inflammatory effects, potentially protecting neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-4-(tetrahydro-2-furanylmethoxy)phthalazine has been found to have various biochemical and physiological effects in different research fields. In cancer research, 1-(4-methoxyphenyl)-4-(tetrahydro-2-furanylmethoxy)phthalazine has been shown to induce cell cycle arrest and apoptosis, potentially inhibiting the growth and spread of cancer cells. In cardiovascular research, 1-(4-methoxyphenyl)-4-(tetrahydro-2-furanylmethoxy)phthalazine has been found to have vasodilatory effects, potentially reducing blood pressure and improving blood flow. In neurodegenerative disorder research, 1-(4-methoxyphenyl)-4-(tetrahydro-2-furanylmethoxy)phthalazine has been shown to have antioxidant and anti-inflammatory effects, potentially protecting neurons from oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-methoxyphenyl)-4-(tetrahydro-2-furanylmethoxy)phthalazine has several advantages for lab experiments, including its stability and solubility in various solvents. However, 1-(4-methoxyphenyl)-4-(tetrahydro-2-furanylmethoxy)phthalazine has some limitations, including its relatively low potency compared to other compounds and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several potential future directions for 1-(4-methoxyphenyl)-4-(tetrahydro-2-furanylmethoxy)phthalazine research. In cancer research, further studies could investigate the use of 1-(4-methoxyphenyl)-4-(tetrahydro-2-furanylmethoxy)phthalazine in combination with other cancer treatments to enhance its efficacy. In cardiovascular research, future studies could investigate the potential use of 1-(4-methoxyphenyl)-4-(tetrahydro-2-furanylmethoxy)phthalazine as a treatment for hypertension or other cardiovascular diseases. In neurodegenerative disorder research, future studies could investigate the potential use of 1-(4-methoxyphenyl)-4-(tetrahydro-2-furanylmethoxy)phthalazine as a treatment for Alzheimer's or Parkinson's disease.
In conclusion, 1-(4-methoxyphenyl)-4-(tetrahydro-2-furanylmethoxy)phthalazine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Further research is needed to fully understand its mechanism of action and potential uses in various fields of research.
Applications De Recherche Scientifique
1-(4-methoxyphenyl)-4-(tetrahydro-2-furanylmethoxy)phthalazine has been studied for its potential therapeutic applications in various fields of research, including cancer, cardiovascular disease, and neurodegenerative disorders. In cancer research, 1-(4-methoxyphenyl)-4-(tetrahydro-2-furanylmethoxy)phthalazine has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In cardiovascular disease research, 1-(4-methoxyphenyl)-4-(tetrahydro-2-furanylmethoxy)phthalazine has been found to have vasodilatory effects, potentially reducing blood pressure and improving blood flow. In neurodegenerative disorder research, 1-(4-methoxyphenyl)-4-(tetrahydro-2-furanylmethoxy)phthalazine has been investigated for its neuroprotective properties, potentially preventing or slowing the progression of diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-4-(oxolan-2-ylmethoxy)phthalazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-23-15-10-8-14(9-11-15)19-17-6-2-3-7-18(17)20(22-21-19)25-13-16-5-4-12-24-16/h2-3,6-11,16H,4-5,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIPWRJUFLSCDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)OCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-2-{[3-cyano-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide](/img/structure/B4107561.png)
![4-{5-[4-(1-adamantylacetyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B4107570.png)
![N-benzyl-2-({[(5-nitro-2-pyridinyl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4107574.png)
![N-benzyl-1-[2-(3-fluorophenyl)ethyl]-N-(2-hydroxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B4107578.png)
![ethyl 2-[({[3-cyano-4-(5-methyl-2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4107590.png)
![1-(2-methylbenzyl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4107594.png)
![N-(4-{5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4107600.png)

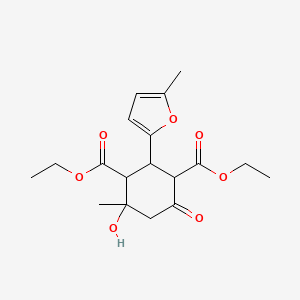
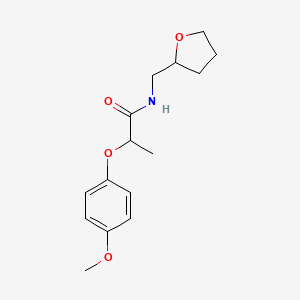
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4107622.png)
![methyl 3-{[(2,6-diethylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B4107636.png)
